molecular formula C26H16O2S B13815005 1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl- CAS No. 35763-62-3

1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-

Cat. No.: B13815005
CAS No.: 35763-62-3
M. Wt: 392.5 g/mol
InChI Key: AWXCEFQSHXRBSB-UHFFFAOYSA-N
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Description

3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one is a complex organic compound with a unique structure that includes a naphtho[2,1,8-mna]thioxanthen core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthalene derivatives with phenyl and methoxy substituents under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-2-phenyl-3H-naphtho[2,1,8-mna]thioxanthen-3-one
  • 3-methoxy-2-naphthol

Uniqueness

3-methoxy-2-phenyl-1H-naphtho[2,1,8-mna]thioxanthen-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

35763-62-3

Molecular Formula

C26H16O2S

Molecular Weight

392.5 g/mol

IUPAC Name

13-methoxy-14-phenyl-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,13,16(20),17-nonaen-15-one

InChI

InChI=1S/C26H16O2S/c1-28-26-19-13-14-21-24-17(16-9-5-6-10-20(16)29-21)11-12-18(23(19)24)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

AWXCEFQSHXRBSB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C3C1=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C6=CC=CC=C6

Origin of Product

United States

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